3-(2-Aminophenyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
3-(2-Aminophenyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazine ring fused with an aminophenyl and phenyl group, making it a versatile scaffold for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with phenylhydrazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized triazine compounds.
Scientific Research Applications
3-(2-Aminophenyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Phenazines: Known for their antimicrobial and antitumor activities.
Thioureas: Exhibit a wide range of biological activities, including antimicrobial and antioxidant properties.
Pyrimidines: Versatile compounds with significant biological activity, used in various medicinal applications.
Uniqueness
3-(2-Aminophenyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one stands out due to its unique triazine ring structure, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C15H12N4O |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(2-aminophenyl)-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H12N4O/c16-12-9-5-4-8-11(12)14-17-15(20)13(18-19-14)10-6-2-1-3-7-10/h1-9H,16H2,(H,17,19,20) |
InChI Key |
YJSDSCSKVIDATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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